molecular formula C19H14ClNO5 B14943867 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate

7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate

Cat. No.: B14943867
M. Wt: 371.8 g/mol
InChI Key: LKONOJWWUVDXKK-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a subject of interest for researchers in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.

    Hydroxylation: Addition of the hydroxy group using reagents like sodium hydroxide.

    Toluidino Substitution: Introduction of the toluidino group via nucleophilic substitution.

    Acetylation: Final step involves acetylation using acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification: Techniques like recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, amines, and other nucleophiles.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Material Science:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate involves:

    Molecular Targets: Interacts with specific enzymes and receptors in biological systems.

    Pathways: Modulates biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxy-5,8-dioxo-6-(4-aminophenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure but with an aminophenyl group instead of toluidino.

    7-Chloro-4-hydroxy-5,8-dioxo-6-(4-methylphenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure with a methylphenyl group.

Uniqueness

    Substituent Effects: The presence of the toluidino group imparts unique chemical and biological properties.

    Reactivity: Different reactivity patterns compared to similar compounds due to the specific substituents.

Properties

Molecular Formula

C19H14ClNO5

Molecular Weight

371.8 g/mol

IUPAC Name

[7-chloro-4-hydroxy-6-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] acetate

InChI

InChI=1S/C19H14ClNO5/c1-9-3-5-11(6-4-9)21-17-16(20)18(24)15-13(26-10(2)22)8-7-12(23)14(15)19(17)25/h3-8,21,23H,1-2H3

InChI Key

LKONOJWWUVDXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)OC(=O)C)Cl

Origin of Product

United States

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